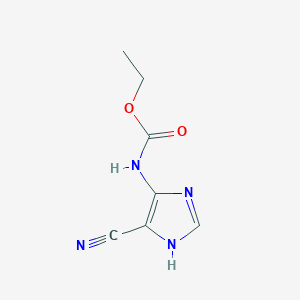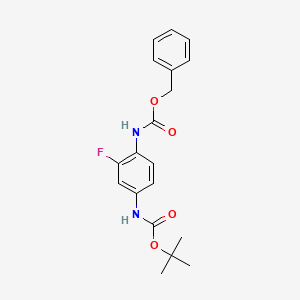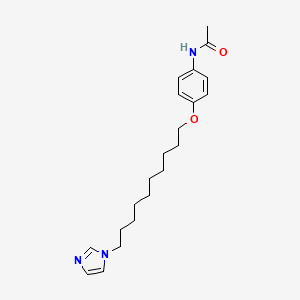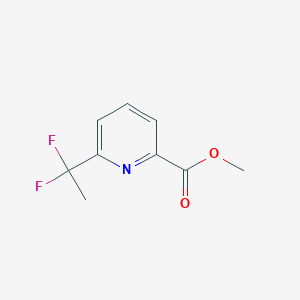![molecular formula C9H7NO3 B12943132 Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
Methyl furo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl furo[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with a suitable catalyst can yield the desired compound . Another method involves the use of phase-transfer catalysis conditions to obtain derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl furo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
Methyl furo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making them candidates for drug discovery and development.
Mechanism of Action
The mechanism of action of methyl furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl furo[3,2-b]pyridine-2-carboxylate include other furo[3,2-b]pyridine derivatives and related heterocyclic compounds such as indole derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 |
InChI Key |
KXRVZARIVAUANT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)
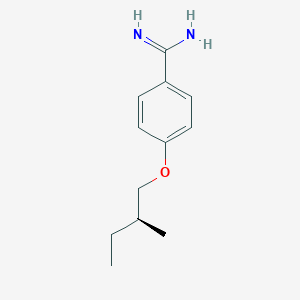
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

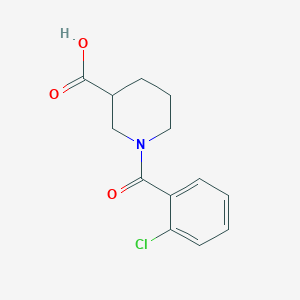
![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
